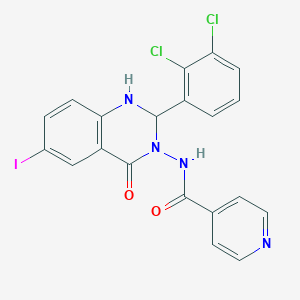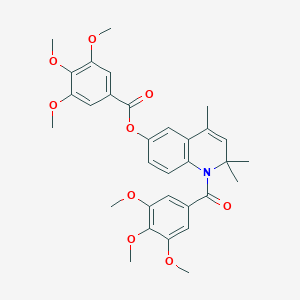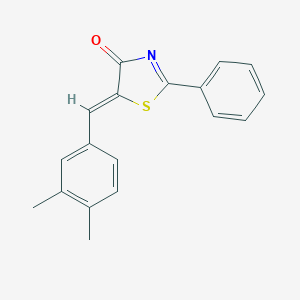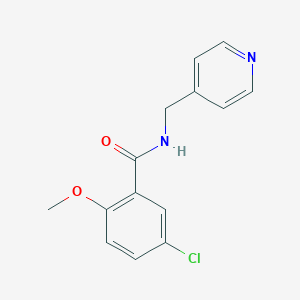![molecular formula C20H14N2O3S B329993 4-[(naphtho[2,1-d][1,3]thiazol-2-ylamino)carbonyl]phenyl acetate](/img/structure/B329993.png)
4-[(naphtho[2,1-d][1,3]thiazol-2-ylamino)carbonyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(naphtho[2,1-d][1,3]thiazol-2-ylamino)carbonyl]phenyl acetate is a complex organic compound that features a naphthothiazole moiety linked to a phenyl ester of acetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 4-(naphtho[2,1-d]thiazol-2-ylcarbamoyl)-phenyl ester typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Naphtho[2,1-d]thiazole Core: This can be achieved by reacting naphthol with thioamide under acidic conditions to form the thiazole ring.
Carbamoylation: The naphtho[2,1-d]thiazole is then reacted with an isocyanate to introduce the carbamoyl group.
Esterification: Finally, the carbamoyl-naphtho[2,1-d]thiazole is esterified with acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(naphtho[2,1-d][1,3]thiazol-2-ylamino)carbonyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
4-[(naphtho[2,1-d][1,3]thiazol-2-ylamino)carbonyl]phenyl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of acetic acid 4-(naphtho[2,1-d]thiazol-2-ylcarbamoyl)-phenyl ester involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Naphtho[1,2-d]thiazole-2-carboxylic acid
- Naphtho[2,1-d]thiazole-2-carboxylic acid
- Naphtho[2,3-d]thiazole-4,9-dione
Uniqueness
4-[(naphtho[2,1-d][1,3]thiazol-2-ylamino)carbonyl]phenyl acetate is unique due to its specific ester linkage and the presence of both naphtho[2,1-d]thiazole and carbamoyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C20H14N2O3S |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C20H14N2O3S/c1-12(23)25-15-9-6-14(7-10-15)19(24)22-20-21-17-11-8-13-4-2-3-5-16(13)18(17)26-20/h2-11H,1H3,(H,21,22,24) |
Clé InChI |
WZSKOYPKYKDWFC-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-1H-pyrazole](/img/structure/B329911.png)

![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B329913.png)

![ethyl 4-(4-chlorophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B329919.png)
![4-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]benzoic acid](/img/structure/B329920.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-2-(4-chloroanilino)-1,3-thiazol-4-one](/img/structure/B329922.png)
![N-[4-(benzoylamino)-5-chloro-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B329924.png)
![ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B329927.png)
methanone](/img/structure/B329928.png)

![2-methyl-N-{4-[(2-methyl-3-furoyl)amino]butyl}-3-furamide](/img/structure/B329931.png)
![2-(4-{(Z)-[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-phenylethyl)acetamide](/img/structure/B329932.png)

